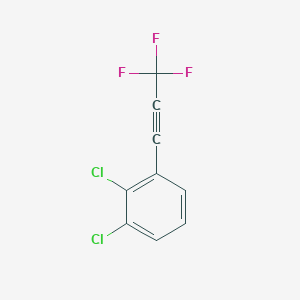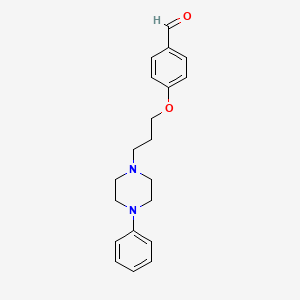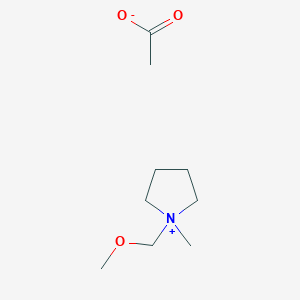
1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE
概要
説明
1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE is an organic compound that belongs to the class of halogenated aromatic hydrocarbons This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a propynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE can be achieved through several synthetic routes. One common method involves the halogenation of a precursor benzene compound followed by the introduction of the trifluoropropynyl group. The reaction conditions typically include the use of halogenating agents such as chlorine or bromine, and the reactions are often carried out under controlled temperatures and pressures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods allow for the efficient and consistent production of the compound, with careful monitoring of reaction parameters to optimize yield and purity.
化学反応の分析
Types of Reactions
1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of halogen atoms.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzene derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: In industrial applications, it may be used as a precursor for the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism by which 1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the compound may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved in these interactions can be studied using techniques such as molecular docking and biochemical assays.
類似化合物との比較
Similar Compounds
Similar compounds to 1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE include other halogenated aromatic hydrocarbons, such as:
- 2,3-Dichlorobenzene
- 3,3,3-Trifluoropropynylbenzene
- 2,3-Dichloro-1,1,1-trifluoropropane
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of chlorine and fluorine atoms along with the propynyl group. This unique structure imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications.
特性
分子式 |
C9H3Cl2F3 |
|---|---|
分子量 |
239.02 g/mol |
IUPAC名 |
1,2-dichloro-3-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H3Cl2F3/c10-7-3-1-2-6(8(7)11)4-5-9(12,13)14/h1-3H |
InChIキー |
KHJPQZLUHSVDEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C#CC(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1h-Indole,3-[2-(4-phenoxy-1-piperidinyl)ethyl]-](/img/structure/B8485276.png)




![3-(1-methyl-1H-benzo[d]imidazol-6-yl)phenol](/img/structure/B8485333.png)




